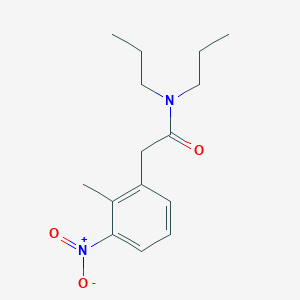

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide

概述

描述

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is an organic compound with a complex structure that includes a nitrophenyl group and a dipropylacetamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide typically involves the nitration of 2-methylphenylacetic acid followed by subsequent reactions to introduce the dipropylacetamide group. One common method involves the following steps:

Amidation: The nitrated product is then reacted with dipropylamine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

Reduction: The major product of reduction is 2-(2-Methyl-3-aminophenyl)-N,N-dipropylacetamide.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

科学研究应用

Antagonistic Activity in Calcium Signaling

Research has demonstrated that this compound acts as a potent antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-induced calcium release. In studies, it exhibited an IC50 value of approximately 1.7 µM, effectively inhibiting NAADP-induced calcium signaling in T cells. This property suggests potential applications in modulating immune responses and treating autoimmune diseases like multiple sclerosis .

Neuroprotective Effects

In vivo studies using rat models of experimental autoimmune encephalomyelitis (EAE) showed that treatment with this compound resulted in a significant reduction in clinical symptoms associated with the disease. Treated animals exhibited less severe paralysis and a decrease in the number of autoimmune T cells infiltrating the central nervous system compared to control groups . This indicates its potential as a neuroprotective agent.

Anticancer Properties

Preliminary investigations suggest that derivatives of this compound may exhibit selective cytotoxicity towards various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential role in cancer therapy .

Enzyme Inhibition

This compound may inhibit key enzymes involved in metabolic pathways relevant to various diseases, including neurodegenerative disorders. Research indicates that similar compounds can inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation and could be beneficial in treating conditions like Alzheimer's disease .

Case Studies

作用机制

The mechanism of action of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but they may involve interactions with enzymes and receptors involved in cellular signaling .

相似化合物的比较

Similar Compounds

2-Methyl-3-nitrophenylacetic acid: A precursor in the synthesis of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide.

2-Methyl-3-nitrophenyl acetate: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a nitrophenyl group and a dipropylacetamide moiety, which imparts distinct chemical and biological properties

生物活性

2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is a synthetic compound with notable biological activities, particularly in pharmacology. Its unique structure, characterized by a dipropylacetamide moiety attached to a nitrophenyl group, contributes to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₂N₂O₃

- Molecular Weight : Approximately 278.35 g/mol

- Appearance : Pale-yellow to yellow-brown solid

- Stability : Stable at room temperature

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. Although the precise pathways are still under investigation, it is believed that these interactions may involve enzymes and receptors associated with cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy levels require further investigation.

- Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown promising results in reducing tumor growth.

- Modulation of Calcium Signaling : The compound acts as an antagonist in NAADP-induced Ca²⁺ release, which plays a crucial role in various cellular processes. It has been shown to block T cell activation and proliferation in experimental autoimmune encephalomyelitis (EAE) models .

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly inhibit T cell proliferation. For instance, it was found to reduce the number of T MBP (myelin basic protein) cells in culture by approximately 50% when treated with the compound for 48 hours .

In Vivo Studies

In vivo studies using rat models of EAE have provided insights into the therapeutic potential of this compound:

- Efficacy in EAE Models : Animals treated with the compound exhibited a slower progression of clinical symptoms compared to controls, with significant reductions in both maximum symptom scores and body weight loss. The treatment also resulted in a marked decrease in autoimmune T cell infiltration into the central nervous system (CNS) .

- Mechanistic Insights : The compound's ability to inhibit NAADP/Ca²⁺ signaling pathways suggests it may be beneficial in treating conditions characterized by T cell-mediated inflammation, such as multiple sclerosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-3-nitrophenylacetic acid | Precursor | Antimicrobial |

| 2-Methyl-3-nitrophenyl acetate | Related compound | Anticancer |

| This compound | Dipropylacetamide + nitrophenyl | Antimicrobial, anticancer, calcium signaling modulation |

属性

IUPAC Name |

2-(2-methyl-3-nitrophenyl)-N,N-dipropylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-4-9-16(10-5-2)15(18)11-13-7-6-8-14(12(13)3)17(19)20/h6-8H,4-5,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRNUPMXKFVATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。